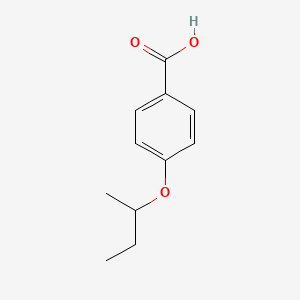

1-Cyclohexyl-2-ethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

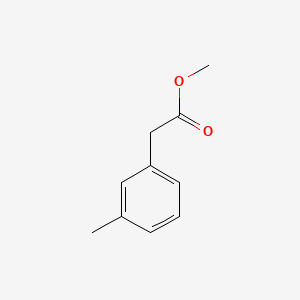

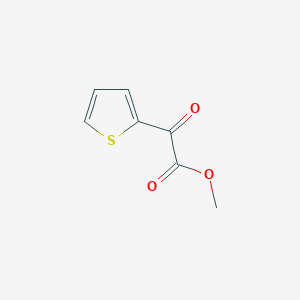

1-Cyclohexyl-2-ethylbenzene is an organic compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 . This code provides a standard way to encode the compound

Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation and Hydrogenation Reactions

Ethylbenzene and cyclohexene are key compounds in studies focusing on catalytic oxidation and hydrogenation processes. For example, the selective oxidation of ethylbenzene to acetophenone and cyclohexene to 2-cyclohexene-1-one using various catalysts has been investigated, showcasing the potential for selective catalytic reactions involving 1-Cyclohexyl-2-ethylbenzene as well (Habibi & Faraji, 2013). Additionally, the use of N-hydroxyphthalimide (NHPI) under oxygen atmosphere in the presence of cobalt catalysts for the oxidation of similar compounds suggests a pathway for the oxidation processes that could be applied to this compound (Habibi, Faraji, & Arshadi, 2013).

Kinetic Studies and Reaction Mechanisms

The autoxidation of ethylbenzene and cyclohexane has been thoroughly studied, offering insights into the kinetics and mechanisms of oxidation reactions relevant to this compound. The detailed mechanism elucidated through a combination of experimental and theoretical approaches provides a foundation for understanding how similar compounds react under specific conditions (Hermans, Peeters, & Jacobs, 2007).

Chemical Synthesis and Derivatives

Research on the synthesis and characterization of catalysts for the oxidation of ethylbenzene and cyclohexene offers potential methodologies for synthesizing derivatives of this compound. For instance, studies demonstrate the efficiency of nano-manganese catalysts for the selective oxidation of these compounds, providing a basis for the development of new synthetic routes and catalysts for chemical transformations involving this compound (Habibi, Faraji, & Arshadi, 2014).

Biochemische Analyse

Biochemical Properties

1-Cyclohexyl-2-ethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of this compound, forming hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can activate certain signaling pathways, leading to changes in the expression of genes involved in detoxification and stress response. This activation can result in the upregulation of enzymes that metabolize the compound, thereby enhancing its clearance from the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. This binding can result in the activation or inhibition of the enzyme’s catalytic activity, depending on the specific enzyme and the nature of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions. The degradation products can have different biochemical properties and may exhibit distinct effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes hydroxylation to form hydroxylated metabolites, which can further undergo conjugation reactions, such as glucuronidation or sulfation . These metabolic pathways facilitate the excretion of the compound and its metabolites from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. The compound can localize to various cellular compartments, such as the cytoplasm, endoplasmic reticulum, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPBEZWRRNVONZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-37-5 |

Source

|

| Record name | 1-Cyclohexyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)